(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol
Brand Name:
Vulcanchem
CAS No.:
52630-80-5
VCID:
VC20766159
InChI:
InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5+,6+/m0/s1
SMILES:
C1C2C(C=CC(O1)O2)O
Molecular Formula:
C6H8O3
Molecular Weight:
128.13 g/mol
(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol
CAS No.: 52630-80-5
Cat. No.: VC20766159
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52630-80-5 |
|---|---|
| Molecular Formula | C6H8O3 |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol |
| Standard InChI | InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5+,6+/m0/s1 |
| Standard InChI Key | JUEHHXVLFOIJJJ-KVQBGUIXSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H](C=C[C@H](O1)O2)O |
| SMILES | C1C2C(C=CC(O1)O2)O |
| Canonical SMILES | C1C2C(C=CC(O1)O2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator